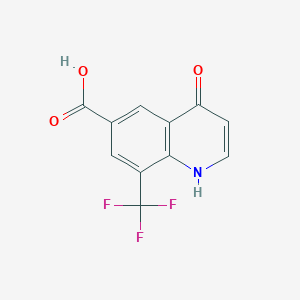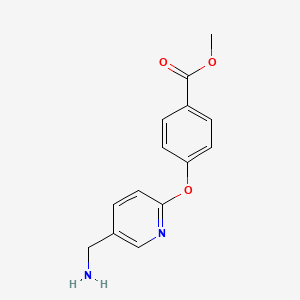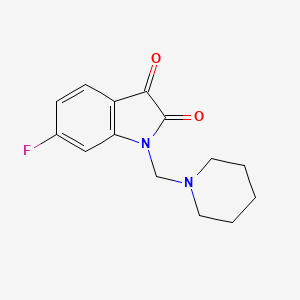
Ethyl 8-cyano-5-hydroxy-2-methylquinoline-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 8-cyano-5-hydroxy-2-methylquinoline-6-carboxylate is a quinoline derivative known for its diverse applications in medicinal and industrial chemistry. Quinoline derivatives are heterocyclic aromatic compounds that have been extensively studied due to their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-cyano-5-hydroxy-2-methylquinoline-6-carboxylate typically involves the Friedlaender condensation reaction. This reaction is performed by condensing 2-aminoacetophenone with ethyl acetoacetate in the presence of a catalytic amount of PEG-supported sulfonic acid. The reaction is carried out at room temperature in various solvents such as methanol, ether, acetonitrile, and dichloromethane .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of eco-friendly catalysts. These methods not only enhance the yield but also reduce the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 8-cyano-5-hydroxy-2-methylquinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated or alkylated quinoline derivatives.
Applications De Recherche Scientifique
Ethyl 8-cyano-5-hydroxy-2-methylquinoline-6-carboxylate has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Studied for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ethyl 8-cyano-5-hydroxy-2-methylquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in microbes and cancer cells. The compound’s hydroxyl and cyano groups play a crucial role in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-methylquinoline-6-carboxylate
- 8-Hydroxyquinoline
- Quinoline-8-thiol
Uniqueness
Ethyl 8-cyano-5-hydroxy-2-methylquinoline-6-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyano group enhances its ability to participate in nucleophilic and electrophilic reactions, while the hydroxyl group contributes to its antimicrobial and anticancer properties .
Propriétés
Numéro CAS |
93638-99-4 |
|---|---|
Formule moléculaire |
C14H12N2O3 |
Poids moléculaire |
256.26 g/mol |
Nom IUPAC |
ethyl 8-cyano-5-hydroxy-2-methylquinoline-6-carboxylate |
InChI |
InChI=1S/C14H12N2O3/c1-3-19-14(18)11-6-9(7-15)12-10(13(11)17)5-4-8(2)16-12/h4-6,17H,3H2,1-2H3 |
Clé InChI |
BTDRBRGHXJYXRN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C2=C(C(=C1)C#N)N=C(C=C2)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-5-amine](/img/structure/B11858045.png)


![1,3-Dimethyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11858067.png)
![3-Methyl-8-nitroimidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B11858074.png)
![7-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B11858075.png)

![tert-Butyl 3,3-difluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B11858090.png)




